molecular formula C7H15NO B13960906 2-amino-2,4-dimethyl-3-Pentanone CAS No. 776315-66-3

2-amino-2,4-dimethyl-3-Pentanone

Cat. No.: B13960906
CAS No.: 776315-66-3
M. Wt: 129.20 g/mol
InChI Key: GVKKKIKDZHLXCE-UHFFFAOYSA-N
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Description

2-Amino-2,4-dimethyl-3-pentanone is an organic compound with a unique structure that includes both an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,4-dimethyl-3-pentanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethyl-3-pentanone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,4-dimethyl-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino ketones.

Scientific Research Applications

2-Amino-2,4-dimethyl-3-pentanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-2,4-dimethyl-3-pentanone exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ketone group can undergo nucleophilic addition. These interactions are crucial for its reactivity and applications in synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-pentanone: Lacks the amino group, making it less reactive in certain types of reactions.

    2-Amino-3-pentanone: Similar structure but without the additional methyl groups, affecting its steric properties and reactivity.

Uniqueness

2-Amino-2,4-dimethyl-3-pentanone is unique due to the presence of both an amino group and a ketone group, along with the additional methyl groups. This combination of functional groups and structural features makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

776315-66-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-amino-2,4-dimethylpentan-3-one

InChI

InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3

InChI Key

GVKKKIKDZHLXCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)N

Origin of Product

United States

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